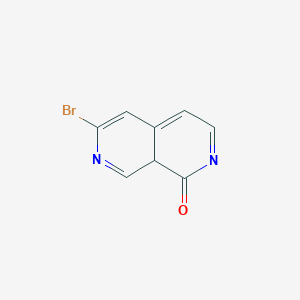![molecular formula C18H26Cl2Zr B12349922 Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- is an organometallic compound with the molecular formula C12H14Cl2Zr. It is commonly used as a catalyst in various organic reactions due to its high catalytic performance and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- typically involves the reaction of zirconium tetrachloride with tetramethylcyclopentadiene in the presence of a suitable solvent such as toluene. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- undergoes various types of reactions, including:
Oxidation: Reacts with oxidizing agents to form zirconium oxides.
Reduction: Can be reduced to lower oxidation states using reducing agents.
Substitution: Undergoes ligand exchange reactions with other cyclopentadienyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and other cyclopentadienyl compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted cyclopentadienyl zirconium compounds .
Aplicaciones Científicas De Investigación
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and hydroamination.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The compound exerts its effects primarily through its Lewis acidic behavior, which allows it to act as an efficient catalyst in various organic reactions. It interacts with molecular targets by coordinating with electron-rich species, facilitating the formation and breaking of chemical bonds . The pathways involved include activation of substrates and stabilization of transition states, leading to increased reaction rates and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Bis(pentamethylcyclopentadienyl)zirconium dichloride: Similar structure but with pentamethylcyclopentadienyl ligands.
Dichlorobis(indenyl)zirconium(IV): Contains indenyl ligands instead of cyclopentadienyl.
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-: Similar but with methylcyclopentadienyl ligands.
Uniqueness
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- is unique due to its tetramethylcyclopentadienyl ligands, which provide enhanced stability and catalytic performance compared to its analogs .
Propiedades
Fórmula molecular |
C18H26Cl2Zr |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-6-5-7(2)9(4)8(6)3;;;/h2*6H,1-4H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
TVVBKKGUEQYYTA-UHFFFAOYSA-L |
SMILES canónico |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Cl-].[Cl-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


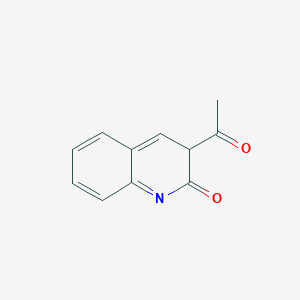
![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)

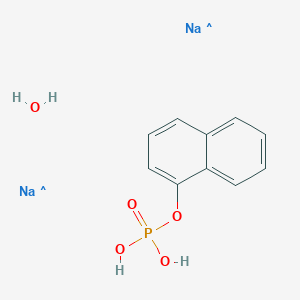
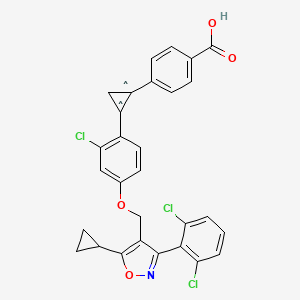
![3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12349885.png)

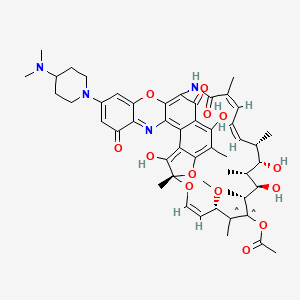

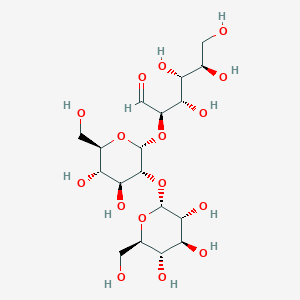
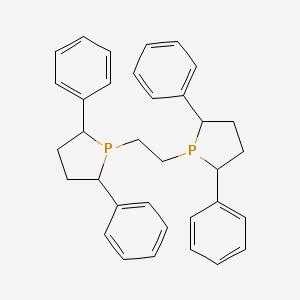
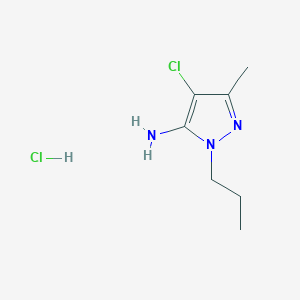
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid;hydrate](/img/structure/B12349914.png)
